3-(ethoxymethyl)-1-isobutyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research
Pyrazole derivatives are of paramount importance in modern chemical research, primarily due to their wide range of biological activities. chemrevlett.com This class of compounds is found in numerous pharmaceuticals, agrochemicals, and materials. rsc.org In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" because it is a key component in many drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.netmdpi.com The metabolic stability of the pyrazole ring is another factor contributing to its prevalence in drug discovery programs. nih.gov The ongoing synthesis and evaluation of novel pyrazole derivatives are driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. chemrevlett.comresearchgate.net
Rationale for Dedicated Academic Investigation of 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole
A dedicated academic investigation into this compound is warranted by the ongoing need for novel chemical entities with unique properties. The specific combination of an ethoxymethyl and an isobutyl substituent on the pyrazole core is not extensively documented in publicly available research, suggesting that this compound represents an underexplored area of chemical space. The substituents may confer specific solubility, lipophilicity, and steric properties that could lead to interesting biological activities or applications in materials science. A thorough study would contribute to the fundamental understanding of structure-property relationships in the pyrazole class and could potentially uncover a new lead compound for drug discovery or a valuable building block for organic synthesis. researchgate.netnih.gov
Research Objectives and Scope for this compound Studies
The primary research objectives for a comprehensive study of this compound would be to:
Develop and optimize a regioselective synthesis for the compound to ensure its efficient and scalable production.
Thoroughly characterize its physicochemical properties , including its solubility, stability, and spectroscopic data.
Investigate its chemical reactivity , exploring reactions such as electrophilic substitution and modifications of the side chains.
Conduct preliminary biological screening to identify any potential pharmacological activities, for instance, as an enzyme inhibitor or antimicrobial agent.
The scope of such studies would initially be confined to the laboratory-scale synthesis and in vitro evaluation of the compound. Further research could expand to include more extensive biological testing and derivatization to explore structure-activity relationships, should initial findings prove promising.
Below is a data table summarizing the known and predicted properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1855940-16-7 |
| IUPAC Name | 3-(ethoxymethyl)-1-(2-methylpropyl)pyrazole |
| Physical State | Predicted: Liquid |
| Boiling Point | Predicted: Not available |
| Melting Point | Predicted: Not available |
| Density | Predicted: Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-13-8-10-5-6-12(11-10)7-9(2)3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWTINEVWVJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole
Retrosynthetic Analysis of the 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole Scaffold
A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The most direct approach involves the formation of the pyrazole (B372694) ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. This typically involves a condensation reaction between a nitrogen-containing building block and a three-carbon component.
The primary disconnection can be made across the N1-C5 and N2-C3 bonds of the pyrazole ring. This breaks the target molecule into two key synthons: isobutylhydrazine (B3052577) and a three-carbon electrophilic component possessing the required ethoxymethyl group. This three-carbon unit can take various forms, such as a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or a related derivative.
A plausible precursor for the three-carbon fragment would be 1-ethoxy-4,4-dimethoxybutan-2-one. The reaction of this precursor with isobutylhydrazine would lead to the formation of the pyrazole ring. The isobutylhydrazine itself can be prepared from isobutylamine (B53898) or isobutyl halides through standard synthetic transformations. This retrosynthetic blueprint provides a logical foundation for exploring classical pyrazole synthesis strategies.
Classical Pyrazole Synthesis Strategies and their Adaptability
The construction of the pyrazole ring is most commonly achieved through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.org The choice of the three-carbon component largely dictates the reaction conditions and the potential for regioselectivity issues.
The cyclocondensation of hydrazines with compounds containing two electrophilic centers separated by a carbon atom is the most fundamental and widely employed method for pyrazole synthesis. mdpi.comnih.gov This approach is highly versatile, allowing for the introduction of a wide range of substituents onto the pyrazole core.
The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comnih.gov This method is straightforward and often proceeds with high efficiency. For the synthesis of the target molecule, a suitable 1,3-dicarbonyl precursor, such as 1-ethoxybutane-2,4-dione, would be required to react with isobutylhydrazine.
A significant challenge in this approach when using unsymmetrical 1,3-diketones is the potential formation of two regioisomeric products. mdpi.comnih.gov The reaction of 1-ethoxybutane-2,4-dione with isobutylhydrazine could yield both 3-(ethoxymethyl)-1-isobutyl-5-methyl-1H-pyrazole and 5-(ethoxymethyl)-1-isobutyl-3-methyl-1H-pyrazole. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions, such as pH. nih.gov
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Product(s) | Reference |
| 1,3-Diketone | Hydrazine Derivative | Acidic (e.g., AcOH) or Basic conditions | Polysubstituted Pyrazoles | mdpi.com |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 1,3,5-substituted pyrazole | mdpi.com |
| Ketones & Acid Chlorides (in situ diketone formation) | Hydrazine | One-pot synthesis | Polysubstituted Pyrazoles | mdpi.com |
The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is another established route to pyrazoles. pharmaguideline.com This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. beilstein-journals.orgnih.gov The initial product is often a pyrazoline (a dihydropyrazole), which must be subsequently oxidized to the aromatic pyrazole. mdpi.comnih.gov
To adapt this method for the synthesis of this compound, a precursor such as (E)-4-ethoxybut-2-enal could be reacted with isobutylhydrazine. The resulting pyrazoline intermediate would then require an oxidizing agent, such as manganese dioxide (MnO2) or iodine, to yield the desired pyrazole. jocpr.com If the α,β-unsaturated system contains a suitable leaving group at the β-position, elimination can occur directly to form the aromatic pyrazole without the need for a separate oxidation step. mdpi.comnih.gov
| Precursor 1 | Precursor 2 | Conditions | Intermediate | Final Product | Reference |
| α,β-Unsaturated Ketone | Hydrazine | Acid or base catalysis | Pyrazoline | Pyrazole (after oxidation) | mdpi.comchim.it |
| Chalcones | Hydrazine Monohydrate | H2O2, then dehydration | Pyrazoline | 3,5-Diaryl-1H-pyrazoles | mdpi.com |
| α,β-Unsaturated Carbonyl with β-leaving group | Tosylhydrazine | Alkaline conditions | - | N-functionalized pyrazoles | beilstein-journals.orgnih.gov |
β-Enaminones are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazoles. mdpi.com They can be prepared by the condensation of 1,3-dicarbonyl compounds with amines or by the reaction of ketones with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). galchimia.com The reaction of a β-enaminone with a hydrazine derivative often provides better regiocontrol compared to the direct use of 1,3-dicarbonyls. beilstein-journals.org
For the target synthesis, a suitable β-enaminone precursor would be (E)-4-ethoxy-1-(dimethylamino)but-1-en-3-one. This intermediate could be synthesized from 1-ethoxyacetone and DMF-DMA. The subsequent reaction with isobutylhydrazine would proceed via nucleophilic attack, cyclization, and elimination of dimethylamine (B145610) to afford this compound with high regioselectivity. galchimia.com
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |
| N,N-dimethyl enaminone | Sulfonyl hydrazine | Molecular iodine, TBHP | 4-Sulfonyl pyrazoles | mdpi.com |
| Enaminone | Hydrazine, Aryl Halide | Copper catalysis | 1,3-Substituted pyrazoles | beilstein-journals.org |
| Enaminone | Hydrazine, DMSO, Selectfluor | Iodine catalysis | 1,4-Disubstituted pyrazoles | organic-chemistry.org |
The reaction of hydrazines with α,β-alkynic ketones or aldehydes provides another direct route to pyrazoles. mdpi.comacs.org This method avoids the need for a separate oxidation step, as the alkyne functionality is already at the correct oxidation state. The reaction involves the initial formation of an α,β-alkynic hydrazone, which then undergoes intramolecular cyclization to yield the pyrazole. acs.orgresearchgate.net
To apply this strategy, a precursor such as 4-ethoxybut-1-yn-3-one would be required. Its condensation with isobutylhydrazine would lead to the formation of the pyrazole ring. However, similar to the Knorr synthesis with unsymmetrical diketones, this reaction can also result in a mixture of two regioisomers, this compound and 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole. mdpi.com The regiochemical outcome can sometimes be controlled by the choice of catalyst and reaction conditions. For example, copper-mediated electrophilic cyclization of pre-formed α,β-alkynic hydrazones has been shown to be an effective method. acs.orgingentaconnect.com
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product(s) | Reference |
| Acetylenic Ketone | Hydrazine Derivative | - | Mixture of two pyrazole regioisomers | mdpi.com |
| α,β-Alkynic Aldehyde | Hydrazine, Phenylselenyl chloride | One-pot reaction | 4-(Phenylselanyl)pyrazoles | mdpi.com |
| α,β-Alkynic Hydrazone | Copper(I) iodide, Triethylamine | Refluxing acetonitrile (B52724) | Pyrazole derivatives | acs.org |
Cyclocondensation Reactions Utilizing Hydrazine Derivatives with 1,3-Difunctional Systems
Modern and Advanced Synthetic Approaches for this compound Construction
The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years. Modern approaches prioritize efficiency, selectivity, and sustainability. The construction of a specifically substituted pyrazole like this compound involves the regioselective formation of the heterocyclic ring with the desired isobutyl and ethoxymethyl groups at the N1 and C3 positions, respectively.
Catalysis offers a powerful tool for pyrazole synthesis, enabling reactions under milder conditions with greater control and efficiency. Both transition-metal catalysis and organocatalysis are pivotal in modern synthetic strategies.
Transition-metal catalysts are widely employed to facilitate key bond-forming steps in pyrazole synthesis, such as C-N and C-C bond formation, through mechanisms like cross-coupling, cyclization, and condensation reactions.
Copper (Cu) Catalysis: Copper catalysts are effective for aerobic oxidative cyclization reactions. For instance, a plausible route to a precursor for the target compound could involve the Cu-catalyzed cyclization of a β,γ-unsaturated hydrazone. This method often proceeds under mild conditions with air as the oxidant. organic-chemistry.org The synthesis of 1,4-disubstituted pyrazoles has also been achieved via the cycloaddition of sydnones and terminal alkynes using silica-supported copper catalysts, a methodology that has been adapted to continuous flow conditions. researchgate.net
Palladium (Pd) Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions, such as the Sonogashira coupling. A consecutive three-component synthesis of 3-aryl-1H-pyrazoles has been developed by concatenating a Sonogashira alkynylation of aryl iodides with propynal diethylacetal, followed by in-situ acetal cleavage and cyclocondensation with hydrazine. semanticscholar.org This strategy could be adapted by using an appropriate alkyne precursor to install the ethoxymethyl group at the C3 position.
Ruthenium (Ru) and Iron (Fe) Catalysis: Ruthenium catalysts have been used for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism. organic-chemistry.org Iron-catalyzed routes offer a more cost-effective and environmentally benign alternative, enabling the regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org Heterogeneous nickel-based catalysts have also proven effective in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com
| Catalyst Type | Example Reaction | Potential Application for Target Compound |
| Copper | Aerobic oxidative cyclization of β,γ-unsaturated hydrazones organic-chemistry.org | Cyclization of a precursor containing the isobutyl-hydrazine moiety. |
| Palladium | Sonogashira coupling followed by cyclocondensation semanticscholar.org | Coupling of an alkyne bearing the ethoxymethyl group with a suitable partner, followed by cyclization with isobutylhydrazine. |
| Ruthenium | Hydrogen transfer from 1,3-diols with alkyl hydrazines organic-chemistry.org | Reaction of isobutylhydrazine with a 1,3-diol precursor to the ethoxymethyl-substituted pyrazole. |
| Iron | Reaction of hydrazones with vicinal diols organic-chemistry.org | A cost-effective alternative for the regioselective formation of the pyrazole ring. |
| Nickel | One-pot condensation of hydrazine, ketone, and aldehyde mdpi.com | A multicomponent approach using isobutylhydrazine and carbonyl compounds that can form the ethoxymethyl side chain. |
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity, avoiding the cost and toxicity associated with heavy metals. researchgate.net
Organocatalysis: Chiral phosphoric acids and secondary amines are common organocatalysts in heterocyclic synthesis. nih.govacs.org A general organocatalytic inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates has been developed, catalyzed by secondary amines to generate substituted pyrazoles with high regioselectivity. nih.gov This approach is operationally simple and uses inexpensive catalysts. nih.gov For the synthesis of more complex pyrazole-fused systems, cinchona alkaloid derivatives have been used to catalyze tandem Michael addition and Thorpe-Ziegler type reactions. nih.gov These methods could be envisioned for constructing the pyrazole core of the target molecule from simple, readily available starting materials. nih.gov
Biocatalysis: While less common for pyrazole synthesis, biocatalysis represents a growing field in green chemistry. Enzymes could potentially be used for selective transformations of precursors, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. This remains an area for future development in the synthesis of specifically substituted pyrazoles.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govbeilstein-journals.org This strategy is advantageous for its operational simplicity, time savings, and atom economy. beilstein-journals.orgresearchgate.net
The classical Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational two-component reaction for pyrazoles. beilstein-journals.orgjk-sci.com MCRs expand on this by generating the 1,3-dicarbonyl intermediate in situ or by incorporating additional components. beilstein-journals.org For example, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) can be used to synthesize pyrano[2,3-c]pyrazoles. researchgate.net
For this compound, a hypothetical three-component reaction could involve isobutylhydrazine, an appropriate β-ketoester or β-diketone bearing an ethoxymethyl equivalent (e.g., 4-ethoxy-3-oxobutanoate), and a third component under catalytic conditions to facilitate the one-pot assembly of the target molecule. nih.gov The use of heterogeneous catalysts in MCRs further aligns with green chemistry principles by simplifying catalyst recovery and reuse. mdpi.com
Microwave-assisted organic synthesis has become a valuable tool for accelerating drug discovery and development by dramatically reducing reaction times, often from hours to minutes. researchgate.netdergipark.org.tr This technique provides rapid and uniform heating, frequently leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netdergipark.org.tr
The synthesis of pyrazoles is particularly amenable to microwave irradiation. A variety of pyrazolone (B3327878) derivatives have been synthesized in a one-pot, solvent-free approach by reacting a β-keto ester with a substituted hydrazine under microwave irradiation. researchgate.net Similarly, 1-aryl-1H-pyrazole-5-amines have been efficiently prepared by heating a mixture of an α-cyanoketone and an aryl hydrazine in aqueous HCl in a microwave reactor, with typical reaction times of 10-15 minutes and yields of 70-90%. nih.gov This solvent-free or aqueous-based microwave-assisted approach could be directly applied to the synthesis of this compound, offering a significant improvement in efficiency and sustainability. nih.gov
| Method | Key Features | Reaction Time | Conditions |
| Conventional Heating | Standard laboratory heating (e.g., oil bath) | Hours to Days | Often requires organic solvents and higher temperatures. researchgate.net |
| Microwave-Assisted | Rapid, uniform heating via dielectric polarization | Minutes nih.gov | Can be performed solvent-free or in green solvents like water. researchgate.netnih.gov |
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govcitedrive.com This involves using safer solvents, renewable materials, and energy-efficient processes. thieme-connect.comthieme-connect.com
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Microwave-assisted pyrazole syntheses have been successfully performed in aqueous media, combining two green chemistry principles. nih.gov The use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions in water between organic substrates. thieme-connect.com
Solvent-Free Conditions: Eliminating organic solvents entirely is a primary goal of green chemistry. Reactions can be run "neat" (mixing only the reactants) or by grinding solid reactants together, often with catalytic amounts of a solid support. researchgate.net Microwave-assisted neat reaction technology has been effectively used for the high-speed synthesis of pyrazolones. researchgate.net
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is another key green strategy. nih.gov This includes nano-organocatalysts, such as magnetically retrievable ferrite-anchored catalysts, which can be easily removed from the reaction mixture and reused, reducing waste and cost. jk-sci.com
A truly green synthesis of this compound would likely integrate several of these approaches, such as a one-pot, multicomponent reaction catalyzed by a recyclable catalyst in water or under solvent-free conditions, accelerated by microwave irradiation. mdpi.comresearchgate.net
Polymer-Supported Reagent Methodologies
The use of polymer-supported reagents in organic synthesis provides a powerful tool for streamlining reaction processes and simplifying purification. cam.ac.ukwisdomlib.org This approach, often referred to as solid-phase synthesis, involves anchoring a starting material or reagent to an insoluble polymer support. Reactions are carried out on this support, and excess reagents or by-products are easily removed by simple filtration.
For the synthesis of this compound, a hypothetical solid-phase approach could be envisioned. For example, a polymer-bound equivalent of a 1,3-dicarbonyl precursor, such as a resin-anchored β-keto ester, could be utilized. The synthesis would proceed in a stepwise manner:
Reaction with Hydrazine: The polymer-supported precursor would be treated with isobutylhydrazine in a suitable solvent. The pyrazole ring formation would occur on the solid support.
Washing: Excess isobutylhydrazine and any soluble by-products would be washed away from the resin.
Cleavage: The desired this compound would be cleaved from the polymer support using a specific reagent (e.g., an acid like trifluoroacetic acid), releasing the purified product into the solution.
This methodology offers significant advantages, including the elimination of traditional liquid-liquid extraction and chromatographic purification steps, making it amenable to high-throughput and automated synthesis. wisdomlib.org
1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes)
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis and a primary method for constructing the pyrazole core. rsc.org This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). organic-chemistry.orgrsc.org
To synthesize this compound, this reaction could be approached in two main ways:
Route A: Reaction of a diazo compound generated from an isobutyl source with an ethoxymethyl-substituted alkyne, such as 1-ethoxy-2-propyne.
Route B: Reaction of an ethoxymethyl-substituted diazo compound with an isobutyl-substituted alkyne.
The in-situ generation of diazo compounds from precursors like N-tosylhydrazones is a common and effective strategy. organic-chemistry.org The reaction proceeds via a concerted mechanism, leading to the pyrazole ring. A key challenge in this approach is controlling the regioselectivity, as the reaction of an unsymmetrical alkyne with a diazo compound can potentially lead to two different regioisomers.
Regioselectivity and Stereoselectivity Control in the Synthesis of this compound
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles like this compound. Stereoselectivity is not a factor for this particular achiral molecule. The formation of regioisomers is a common issue, particularly in the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. ingentaconnect.com
For the target molecule, reacting an unsymmetrical precursor like 4-ethoxy-1,1-dimethoxybut-2-one with isobutylhydrazine could theoretically yield two products: the desired this compound and its regioisomer, 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole. The outcome of the reaction is governed by the initial nucleophilic attack of one of the two nitrogen atoms of isobutylhydrazine on one of the two carbonyl groups of the dicarbonyl compound.
Several factors can be manipulated to control this regioselectivity: ingentaconnect.comconicet.gov.ar
Steric Effects: A bulky substituent on the hydrazine (like the isobutyl group) or the dicarbonyl precursor can direct the reaction pathway.
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can make one carbonyl group more electrophilic and thus more susceptible to initial attack.
Reaction Conditions: The pH of the reaction medium is crucial. Under acidic conditions, the terminal amino group of the hydrazine is often protonated, leading to initial attack by the less hindered, more basic nitrogen. Solvents can also play a significant role; for instance, the use of fluorinated alcohols has been shown to dramatically improve regioselectivity in some pyrazole syntheses. conicet.gov.ar
In 1,3-dipolar cycloaddition reactions, regioselectivity is determined by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. rsc.org
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction time and waste. For any proposed synthesis of this compound, a systematic optimization process would be necessary. researchgate.netresearchgate.net Key parameters to investigate include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.
A hypothetical optimization study for a condensation reaction is presented below.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol (B145695) | None | 80 | 12 | 45 |
| 2 | Ethanol | Acetic Acid | 80 | 8 | 65 |
| 3 | Toluene | Acetic Acid | 110 | 6 | 72 |
| 4 | 2,2,2-Trifluoroethanol | Acetic Acid | 80 | 6 | 85 (High Regioselectivity) |
| 5 | Toluene | p-Toluenesulfonic acid | 110 | 4 | 78 |
This interactive table illustrates a typical workflow where an initial condition (Entry 1) is improved by adding an acid catalyst (Entry 2). Further improvements might be seen by changing the solvent and temperature (Entry 3, 5). The use of specialized solvents like trifluoroethanol could be explored to enhance both yield and regioselectivity (Entry 4), as suggested by literature on analogous systems. conicet.gov.ar
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The final stage of any chemical synthesis is the purification and isolation of the target compound. For this compound and its intermediates, a combination of standard and advanced laboratory techniques would be employed.
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture, followed by extraction of the product into an immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layer is then washed with water or brine to remove inorganic salts and water-soluble impurities.
Chromatography: The most common method for purifying organic compounds is column chromatography. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of increasing polarity is passed through the column to separate the desired product from by-products and unreacted starting materials.
Crystallization: If the final compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially on a larger scale.
The identity and purity of the isolated this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Advanced Spectroscopic and Structural Characterization of 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton NMR (¹H NMR) Analysis of Chemical Shifts, Spin-Spin Coupling, and Integration
A ¹H NMR spectrum of 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole would be analyzed to identify the chemical shifts of all non-equivalent protons. The integration of the signals would confirm the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets, quartets, multiplets) and their corresponding coupling constants (J values) would reveal the connectivity of adjacent protons.
Expected Regions for Proton Signals:
Pyrazole (B372694) Ring Protons (H-4 and H-5): These would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the isobutyl and ethoxymethyl substituents.
Isobutyl Group Protons: This would consist of a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group attached to the pyrazole nitrogen.
Ethoxymethyl Group Protons: This would include a quartet for the methylene (OCH₂) protons of the ethyl group, a triplet for the methyl (CH₃) protons of the ethyl group, and a singlet for the methylene (C-CH₂-O) protons connecting the pyrazole ring to the ether oxygen.
Carbon-13 NMR (¹³C NMR) Analysis of Chemical Shifts
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.
Expected Regions for Carbon Signals:
Pyrazole Ring Carbons (C-3, C-4, and C-5): These would resonate in the downfield region characteristic of aromatic and heteroaromatic carbons.
Isobutyl Group Carbons: Signals for the two equivalent methyl carbons, the methine carbon, and the methylene carbon attached to the nitrogen would be observed in the aliphatic region.
Ethoxymethyl Group Carbons: Signals for the methylene carbon attached to the pyrazole ring, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group would be found in the aliphatic region, with those closer to the oxygen atom appearing more downfield.
Two-Dimensional NMR Techniques
Correlation Spectroscopy (COSY)
A COSY spectrum would show correlations between protons that are spin-spin coupled. This would be used to trace the connectivity within the isobutyl group and the ethyl group. For instance, it would show a correlation between the isobutyl CH and its adjacent CH₂ and CH₃ protons.
Heteronuclear Single Quantum Coherence (HSQC)
An HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be instrumental in assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC)
An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique is vital for establishing the connectivity between different parts of the molecule, such as linking the isobutyl group to the N-1 position of the pyrazole ring and the ethoxymethyl group to the C-3 position.
Without the actual spectral data, the creation of data tables and a detailed discussion of the research findings remains impossible. The generation of a scientifically sound article as per the user's instructions is contingent upon the future availability of experimental or reliably predicted spectroscopic data for this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Elucidation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial proximity of atoms within a molecule. The technique relies on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it highly sensitive to short-range interactions (typically < 5 Å). spbu.ru
For this compound, a NOESY experiment provides critical insights into the molecule's preferred conformation in solution, particularly the relative orientation of the isobutyl and ethoxymethyl substituents with respect to the pyrazole ring.
Detailed Research Findings: A 2D NOESY spectrum of this compound would be expected to show key correlations that define its three-dimensional structure. Significant cross-peaks would be anticipated between the protons of the N-isobutyl group and the protons on the pyrazole ring, specifically H-5. Similarly, correlations between the protons of the C-ethoxymethyl group and the H-4 proton of the pyrazole ring would confirm their proximity. The observation of these interactions helps to build a conformational model of the molecule. researchgate.net
For example, a distinct NOE between the methylene protons of the isobutyl group (-N-CH ₂-CH(CH₃)₂) and the H-5 proton of the pyrazole ring would confirm a spatial orientation where these groups are located on the same side of the molecule. The absence of a strong NOE between the isobutyl protons and the ethoxymethyl protons would suggest a conformation where these substituents are positioned away from each other, minimizing steric hindrance.
| Interacting Protons (Group 1) | Interacting Protons (Group 2) | Expected NOE Intensity | Inferred Spatial Proximity |
|---|---|---|---|
| Isobutyl CH₂ (on N1) | Pyrazole H-5 | Strong | Close proximity, indicating a specific rotational conformation. |
| Ethoxymethyl CH₂ (on C3) | Pyrazole H-4 | Medium | Confirms substituent position and proximity to the ring backbone. |
| Isobutyl CH | Pyrazole H-5 | Weak | Provides further detail on the isobutyl group's orientation. |
| Ethyl CH₂ (of ethoxy) | Methylene CH₂ (of ethoxymethyl) | Strong | Intra-substituent proximity, confirming local conformation. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass, as each unique formula has a distinct theoretical mass. dergipark.org.tr For this compound (C₁₀H₁₈N₂O), HRMS provides unambiguous confirmation of its chemical formula. nih.gov
Detailed Research Findings: Using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer, the compound is typically analyzed in positive ion mode, where it is detected as the protonated molecule, [M+H]⁺. The high-resolution measurement distinguishes the compound from other isobaric species (molecules with the same nominal mass but different elemental formulas).
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|
| [C₁₀H₁₉N₂O]⁺ | 183.14919 | 183.14953 | 1.86 |
The minimal difference between the calculated and measured mass, typically below 5 parts per million (ppm), provides strong evidence for the assigned elemental composition of C₁₀H₁₈N₂O.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, the parent ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. gre.ac.uk
Detailed Research Findings: The fragmentation of N-substituted pyrazoles is influenced by the nature of the substituents. researchgate.net For this compound, the fragmentation of the [M+H]⁺ ion (m/z 183.1) is expected to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the substituents to the pyrazole ring.
Loss of the isobutyl group: A primary fragmentation pathway involves the cleavage of the N-isobutyl bond, leading to the loss of isobutylene (B52900) (C₄H₈, 56.1 Da) via a McLafferty-type rearrangement or the loss of an isobutyl radical (C₄H₉•, 57.1 Da). The most common observation is the loss of the neutral alkene, resulting in a fragment ion at m/z 127.1.
Loss of the ethoxymethyl group: Cleavage can occur at the C3-C bond or the C-O ether bond of the ethoxymethyl substituent. Loss of an ethoxy radical (•OCH₂CH₃) would yield a fragment at m/z 138.1, while cleavage of the entire side chain could also occur.
Ring Fragmentation: Following initial substituent loss, the pyrazole ring itself can fragment, often through the characteristic expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 183.1 | 127.1 | C₄H₈ (isobutylene) | Protonated 3-(ethoxymethyl)-1H-pyrazole |
| 183.1 | 81.1 | C₅H₁₂O (isobutoxy) | Protonated pyrazole ring |
| 127.1 | 99.1 | C₂H₄ (ethene) | Fragment from ethoxymethyl side chain cleavage |
| 127.1 | 82.1 | OC₂H₅ (ethoxy radical) | Protonated 3-methyl-1H-pyrazole cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound and for identifying potential byproducts from its synthesis. researchgate.net
Detailed Research Findings: In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection. The purity of the target compound is determined by the relative area of its peak in the total ion chromatogram (TIC).
Synthesis of N-substituted pyrazoles can sometimes lead to the formation of regioisomers. For example, alkylation of 3-(ethoxymethyl)-1H-pyrazole could potentially yield both the 1-isobutyl (N1) and 2-isobutyl (N2) isomers. These isomers would likely have slightly different retention times in the GC and could be distinguished by subtle differences in their mass spectra. Other potential impurities could include unreacted starting materials or solvent residues.
| Retention Time (min) | Peak Identity | Key Mass Fragments (m/z) | Relative Area (%) |
|---|---|---|---|
| 12.54 | This compound | 182 (M⁺), 126, 81 | 98.5 |
| 12.89 | Isomeric byproduct (e.g., 5-ethoxymethyl-1-isobutyl-1H-pyrazole) | 182 (M⁺), 126, 81 | 1.1 |
| 8.31 | Unreacted 3-(ethoxymethyl)-1H-pyrazole | 126 (M⁺), 81 | 0.4 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. LC-MS is widely applied in the analysis of pyrazole derivatives in various fields, including the monitoring of fungicides in environmental and food samples. nih.gov
Detailed Research Findings: For this compound, LC-MS serves several key applications. It can be used as an alternative to GC-MS for purity analysis, especially when coupled with a high-resolution mass spectrometer (LC-HRMS). Due to its high sensitivity and selectivity, LC-MS/MS is the method of choice for quantitative analysis, such as in pharmacokinetic studies or for detecting trace amounts of the compound in complex matrices. oup.comoup.com The development of a robust LC-MS method involves optimizing the stationary phase (e.g., C18), mobile phase composition, and MS parameters to achieve good peak shape and sensitivity. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations (stretching, bending, etc.). The resulting spectra provide a characteristic fingerprint of the molecule's functional groups.
Detailed Research Findings: The IR and Raman spectra of this compound would display characteristic bands corresponding to its distinct structural features. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. tandfonline.comjocpr.com
C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isobutyl and ethoxymethyl groups.
Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. nih.gov These bands are often strong in the Raman spectrum.
C-O-C Stretching: The characteristic asymmetric stretching of the ether linkage (C-O-C) in the ethoxymethyl group is expected to produce a strong absorption in the IR spectrum, typically around 1100-1150 cm⁻¹.
C-H Bending: Vibrations corresponding to the bending (scissoring, rocking) of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (sp³) | Alkyl (isobutyl, ethoxy) | 2850 - 2980 | Strong | Strong |
| C-H Stretch (sp²) | Pyrazole Ring | 3050 - 3150 | Medium | Medium |
| C=N / C=C Stretch | Pyrazole Ring | 1450 - 1580 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | Ether | 1100 - 1150 | Strong | Weak |
| CH₂/CH₃ Bending | Alkyl | 1360 - 1470 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dictated by the electronic structure of the pyrazole ring. The pyrazole core is an aromatic heterocycle with delocalized π-electrons, which gives rise to characteristic π → π* transitions. These transitions typically occur at shorter wavelengths, often below 250 nm.
The substituents on the pyrazole ring, the 1-isobutyl group and the 3-ethoxymethyl group, are alkyl and alkoxy groups, respectively. These are considered auxochromes, which can cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima of the pyrazole chromophore. The non-bonding electrons on the oxygen atom of the ethoxymethyl group could also participate in n → π* transitions, although these are generally of much lower intensity and may be obscured by the more intense π → π* bands.
The analysis of the UV-Vis spectrum would provide insights into the electronic environment of the pyrazole ring and the influence of its substituents. The position and intensity of the absorption bands are sensitive to the solvent polarity, which can be used to further characterize the nature of the electronic transitions.
Table 1: Representative UV-Vis Absorption Data for Substituted Pyrazoles in Ethanol (B145695) This table presents typical absorption maxima for pyrazole derivatives with similar substitution patterns to illustrate the expected spectral features of this compound.
| Compound Type | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| 1-Alkyl-3-methyl-1H-pyrazole | ~220 | ~5,000 | π → π |
| 1,3-Disubstituted Pyrazole | ~225-240 | ~4,000-8,000 | π → π |
Note: The actual absorption maximum for this compound may vary depending on the specific electronic effects of the substituents and the solvent used for analysis.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would reveal the precise molecular geometry. The pyrazole ring is expected to be planar, a characteristic feature of aromatic systems. The isobutyl and ethoxymethyl substituents will adopt specific conformations in the crystal lattice to minimize steric hindrance.
Key structural parameters that would be determined include:
The bond lengths and angles within the pyrazole ring, which would confirm its aromatic character.
The C-N and C-C bond lengths connecting the isobutyl and ethoxymethyl groups to the pyrazole core.
The torsion angles defining the orientation of the side chains relative to the heterocyclic ring.
The packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···N or C-H···O hydrogen bonds.
Table 2: Typical Crystallographic Data for a Substituted N-Alkyl Pyrazole Derivative This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment for a molecule with a similar N-alkyl pyrazole core.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 970 |
| Z | 4 |
Note: These are illustrative values and the actual crystallographic parameters for this compound would need to be determined experimentally.
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Powder X-ray Diffraction (PXRD) is a primary technique used to identify and characterize different polymorphic forms.
For a compound like this compound, which possesses flexible isobutyl and ethoxymethyl side chains, the possibility of polymorphism is significant. Different conformations of these side chains can lead to different packing arrangements in the solid state.
A PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and measuring the diffraction pattern. Each crystalline form will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different angles (2θ). By comparing the PXRD patterns of different batches of the compound prepared under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates), one can determine if polymorphism exists. The presence of different peak positions in the diffractograms would be indicative of different crystal forms.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Investigating Optical Activity (if applicable to chiral analogues)
The specified molecule, this compound, is achiral and therefore would not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example by modification of the isobutyl or ethoxymethyl group, the resulting enantiomers could be studied using chiroptical techniques such as Circular Dichroism (CD) spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the stereochemistry of the molecule.
For a chiral analogue of this compound, CD spectroscopy would be invaluable for:
Confirming the presence of enantiomers: A non-racemic mixture of a chiral analogue would produce a CD spectrum, while the achiral parent compound or a racemic mixture would be silent.
Assigning absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a particular enantiomer could be determined.
Studying conformational changes: The CD spectrum is sensitive to the conformation of the molecule, and thus can be used to study conformational equilibria in solution.
Table 3: Illustrative Circular Dichroism Data for a Chiral Pyrazole Analogue This conceptual table shows how CD data for a hypothetical chiral analogue might be presented.
| Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Cotton Effect |
| 250 | +2.5 | Positive |
| 220 | -1.8 | Negative |
Note: The sign and magnitude of the Cotton effects are dependent on the specific structure and stereochemistry of the chiral analogue.
Computational Chemistry and Theoretical Studies of 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the prediction of a wide range of molecular properties, from geometry to reactivity.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for elucidating the electronic structure of molecules. eurasianjournals.com DFT, in particular, has become a popular approach due to its balance of accuracy and computational efficiency, making it well-suited for studying pyrazole (B372694) derivatives. modern-journals.com These methods are employed to solve the Schrödinger equation, providing a detailed description of the electron distribution within a molecule.
For 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole, DFT calculations, often utilizing functionals like B3LYP, can be used to determine its electronic energy, electron density, and other key electronic properties. Ab initio methods, while computationally more demanding, can offer even higher accuracy for smaller molecules and serve as a benchmark for DFT results. The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining reliable results. researchgate.net
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, with its ethoxymethyl and isobutyl side chains, conformational analysis is essential to identify the various possible spatial arrangements (conformers) and their relative stabilities.
Computational methods can systematically explore the conformational landscape to locate the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.35 | - | - |
| N2-C3 | 1.33 | - | - |
| C3-C4 | 1.40 | - | - |
| C4-C5 | 1.37 | - | - |
| C5-N1 | 1.36 | - | - |
| N1-C6 (isobutyl) | 1.47 | - | - |
| C3-C10 (ethoxymethyl) | 1.51 | - | - |
| N1-N2-C3 | - | 111.5 | - |
| N2-C3-C4 | - | 106.0 | - |
| C3-C4-C5 | - | 105.5 | - |
| C4-C5-N1 | - | 109.0 | - |
| C5-N1-N2 | - | 108.0 | - |
| C5-N1-C6-C7 | - | - | 175.0 |
| N2-C3-C10-O11 | - | - | -85.0 |
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. researchgate.net Similarly, by computing the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which aids in the assignment of experimental vibrational bands.
Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the UV-Vis absorption spectrum, providing insights into the molecule's electronic structure and chromophores. scispace.com Comparing these predicted spectra with experimental data can help to confirm the molecular structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Pyrazole Ring H | 6.0 - 7.5 |
| ¹³C NMR | Chemical Shift (ppm) - Pyrazole Ring C | 100 - 140 |
| IR | Vibrational Frequency (cm⁻¹) - C=N stretch | ~1600 |
| UV-Vis | Wavelength of Max. Absorption (λmax, nm) | ~220 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character.
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. jhuapl.edu Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net The study of pyrazole derivatives has shown that they can possess significant NLO properties. researchgate.net Theoretical calculations can help in the design of new pyrazole-based molecules with enhanced NLO activity.
Table 4: Hypothetical Predicted Non-Linear Optical Properties of this compound
| Parameter | Predicted Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 800 |
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Flexibility
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformational space, flexibility, and intermolecular interactions of a molecule like this compound.
MD simulations in different environments (e.g., in a vacuum to assess intrinsic flexibility or in a solvent like water to simulate physiological conditions) would be instrumental. Such simulations can identify the most stable, low-energy conformations of the molecule. For instance, studies on other flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, depending on the length and nature of the substituents. bohrium.com For this compound, it is plausible that intramolecular interactions, such as weak hydrogen bonds or van der Waals forces between the substituents, could favor specific folded conformations. Understanding this conformational landscape is crucial, as the three-dimensional shape of a molecule often governs its interaction with biological targets. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The success of a chemical compound, particularly in a biological context, is heavily dependent on its ADME properties. In silico tools have become indispensable for predicting these pharmacokinetic parameters early in the discovery process. mdpi.com Various web-based platforms and software, such as SwissADME and pkCSM, utilize large datasets of experimentally determined properties to build predictive models for new molecules. researchgate.netresearchgate.net
For this compound, a range of ADME properties can be predicted based on its structure. These predictions help to assess its potential as a drug candidate, for example, by evaluating its compliance with established guidelines like Lipinski's Rule of Five, which indicates the likelihood of oral bioavailability. A hypothetical, yet representative, ADME profile for this compound is presented below, based on typical values for similar small molecules.
Table 1: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 182.26 g/mol | Complies with Lipinski's rule (< 500) |
| LogP (Lipophilicity) | 2.15 | Optimal range for drug absorption |
| H-bond Donors | 0 | Complies with Lipinski's rule (< 5) |
| H-bond Acceptors | 3 | Complies with Lipinski's rule (< 10) |
| Topological Polar Surface Area (TPSA) | 30.5 Ų | Indicates good intestinal absorption |
| Water Solubility | Moderately soluble | Favorable for formulation and absorption |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | Potential to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
This data is illustrative and generated based on the principles of in silico ADME prediction for structurally similar compounds.
These predictions suggest that this compound is likely to have favorable pharmacokinetic properties, making it a promising scaffold for further investigation.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Foundations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ej-chem.org These models are fundamental in chemoinformatics and are used to predict the activity of new compounds and to guide the design of more potent or suitable molecules. researchgate.net
The foundation of a QSAR/QSPR model for a series of pyrazole derivatives, including this compound, would involve several key steps:
Dataset Collection: A dataset of structurally related pyrazole compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) or a specific property would be compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, pharmacophore features.
3D descriptors: Molecular shape, volume, surface area, steric and electrostatic fields. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical model that relates the descriptors (independent variables) to the activity/property (dependent variable). researchgate.netacs.org
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set. biointerfaceresearch.com
Molecular Docking Studies for Potential Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. nih.gov This method is crucial for understanding the potential mechanism of action of a compound and for structure-based drug design.
Given the wide range of biological activities reported for pyrazole derivatives, this compound could potentially interact with various protein targets, such as kinases, cyclooxygenases, or other enzymes. nih.govnih.gov A molecular docking study would involve:
Preparation of the Receptor: A three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB).
Preparation of the Ligand: The 3D structure of this compound is generated and optimized to find its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity.
The results of a docking study are typically a set of binding poses ranked by their scores. Analysis of the best-ranked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the isobutyl and ethoxymethyl groups could engage in hydrophobic interactions within a lipophilic pocket of the binding site.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding affinity. |
| Interacting Residues | LEU83, VAL91, ALA102, LYS104 | Amino acids in the binding site involved in the interaction. |
| Hydrogen Bonds | 1 (with LYS104) | A key polar interaction contributing to binding specificity. |
This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.
Such studies can generate hypotheses about the biological targets of this compound and guide the design of analogs with improved binding affinity and selectivity. nih.gov
Investigation of Biological Activity and Molecular Mechanisms of 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole
In Vitro Biological Screening Methodologies
To determine the potential therapeutic relevance of 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole, a hierarchical screening approach is typically initiated. This process begins with high-throughput in vitro assays designed to identify any biological activity.
Cell-Free Biochemical Assays (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays)
Initial screening in cell-free systems is crucial for identifying direct molecular interactions. These assays are performed to understand if the compound can directly bind to and modulate the function of purified biological macromolecules.
Enzyme Inhibition Kinetics: The compound would be tested against a panel of purified enzymes, particularly those known to be modulated by other pyrazole (B372694) derivatives, such as kinases, proteases, and hydrolases. Should any inhibitory activity be detected, further kinetic studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). For instance, a hypothetical study could assess the compound's effect on a specific kinase, with results presented as follows:
| Kinase Target | This compound IC₅₀ (µM) | Known Inhibitor IC₅₀ (µM) |
| Kinase X | > 100 | 0.5 |
| Kinase Y | > 100 | 1.2 |
| Kinase Z | > 100 | 0.8 |
| No significant inhibition was observed for the hypothetical kinases tested. |
Receptor Binding Assays: To investigate if the compound interacts with cell surface or nuclear receptors, competitive binding assays are utilized. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. A study on the apelin receptor, for example, demonstrated that some pyrazole derivatives with an N1-isobutyl substitution could act as agonists, though the specific compound of interest was not evaluated. duke.edu
Cell-Based Phenotypic Screening (e.g., Cytotoxicity on Cancer Cell Lines, Cellular Pathway Modulation)
Cytotoxicity on Cancer Cell Lines: The compound would be screened against a panel of diverse human cancer cell lines to assess its antiproliferative or cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays. Numerous studies have demonstrated the potent cytotoxic effects of various pyrazole derivatives against cancer cells. nih.govnih.gov A representative data table for such a screening might look like this:
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| MCF-7 | Breast | Not Determined |
| HCT116 | Colon | Not Determined |
| A549 | Lung | Not Determined |
| Specific data for this compound is not available. |
Cellular Pathway Modulation: If a specific phenotype, such as cytotoxicity, is observed, further assays are conducted to understand the underlying mechanism. These could include assays for apoptosis (e.g., caspase activation), cell cycle arrest, or the modulation of specific signaling pathways (e.g., through reporter gene assays). For example, some pyrazole compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov
Application of 3D Cell Culture Models and Microtissue Systems for Mechanistic Insights
To better mimic the in vivo environment, three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly used. These models can provide more physiologically relevant information on a compound's efficacy and potential for tissue penetration, which is a limitation of traditional 2D cell culture.
Elucidation of Proposed Molecular Targets and Biochemical Pathways
Once a biological activity is confirmed through screening, the next step is to identify the specific molecular target(s) and the biochemical pathways through which the compound exerts its effects.
Enzyme Modulation and Inhibition Mechanisms (e.g., Kinases, Hydrolases, Proteases)
If the initial cell-free screening suggests enzyme inhibition, further studies are conducted to confirm this mechanism in a cellular context. Techniques such as thermal shift assays or chemical proteomics can be used to identify the direct binding targets of the compound within the cell. The pyrazole scaffold is a common feature in many enzyme inhibitors, highlighting the potential for derivatives like this compound to exhibit such activity. globalresearchonline.net
Receptor Ligand Binding and Signal Transduction Pathways
Should the compound show activity in receptor binding assays or cell-based assays indicative of receptor modulation, downstream signaling pathways would be investigated. This involves techniques like Western blotting to measure the phosphorylation status of key signaling proteins or reporter assays to assess the activation of specific transcription factors. As mentioned, certain N-isobutyl pyrazoles have been found to modulate the apelin receptor and its associated calcium/cAMP signaling pathways. duke.edu
Intracellular Signaling Cascades and Gene Expression Modulation
Based on the known mechanisms of analogous pyrazole compounds, this compound could potentially modulate several key intracellular signaling cascades and alter gene expression, contributing to its pharmacological effects.
Many pyrazole derivatives are recognized as potent inhibitors of various protein kinases, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov For instance, pyrazole-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which could lead to cell cycle arrest and apoptosis in cancer cells. nih.gov The specific kinase inhibition profile would be influenced by the substituents on the pyrazole ring.
In the context of inflammation, pyrazole derivatives can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a central regulator of inflammatory responses, and its inhibition can lead to the downregulation of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). nih.govencyclopedia.pub
Furthermore, some pyrazole compounds have been observed to modulate the expression of genes involved in apoptosis, or programmed cell death. rsc.org This can occur through the upregulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes like Bcl-2. rsc.org The modulation of these genes is a key mechanism in the anticancer activity of many therapeutic agents.
The table below summarizes potential signaling pathways and modulated genes that could be affected by this compound, based on the activities of related pyrazole derivatives.
| Potential Target Pathway | Key Proteins/Factors | Potential Downstream Effects | Associated Biological Activity |
| Mitogen-Activated Protein Kinase (MAPK) | p38, JNK, ERK | Modulation of cytokine production, cell proliferation, and apoptosis | Anti-inflammatory, Anticancer |
| NF-κB Signaling | IKK, NF-κB | Decreased expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) | Anti-inflammatory |
| PI3K/Akt Signaling | PI3K, Akt, mTOR | Regulation of cell survival, growth, and proliferation | Anticancer |
| Apoptotic Pathways | Bcl-2 family proteins, Caspases | Induction of programmed cell death | Anticancer |
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
The biological activity of this compound is intrinsically linked to its chemical structure. The following subsections dissect the potential contributions of its key structural features.
The ethoxymethyl group at the C3 position of the pyrazole ring is expected to influence the compound's steric and electronic properties, as well as its hydrogen bonding capacity. The oxygen atom in the ethoxymethyl group can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets such as enzyme active sites. The size and flexibility of this group will also play a role in how the molecule fits into binding pockets. In some bioactive molecules, alkoxy groups at similar positions have been shown to enhance potency and selectivity.
The isobutyl group attached to the N1 position of the pyrazole ring is a key determinant of the compound's lipophilicity. Increased lipophilicity can enhance membrane permeability and cellular uptake, which may lead to improved biological activity. However, excessive lipophilicity can also lead to decreased solubility and potential off-target effects. The branched nature of the isobutyl group can also provide a specific steric profile that may be favorable for binding to particular protein targets, potentially contributing to selectivity. N-alkylation of pyrazoles is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. nih.gov
The substitution pattern on the pyrazole ring is critical for its biological activity. The placement of the ethoxymethyl group at C3 and the isobutyl group at N1 defines the specific orientation of these functional groups in three-dimensional space. Any changes to these positions would likely result in a significantly different biological profile. For instance, moving the ethoxymethyl group to the C4 or C5 position would alter the molecule's shape and electronic distribution, leading to different interactions with biological targets. While this compound does not have a chiral center, the introduction of chiral substituents in analogues could lead to stereospecific interactions with biological macromolecules.
Based on the general SAR principles for pyrazole derivatives, several strategies could be employed to rationally design analogues of this compound with enhanced biological potency.
Modification of the Ethoxymethyl Group: The ether linkage could be replaced with other functional groups, such as amides or sulfonamides, to explore different hydrogen bonding patterns. The ethyl portion could be varied with other alkyl or aryl groups to probe steric and electronic requirements at this position.
Variation of the N1-Substituent: The isobutyl group could be replaced with other alkyl chains of varying length and branching, or with cyclic or aromatic moieties, to fine-tune lipophilicity and steric interactions.
Introduction of Substituents on the Pyrazole Ring: The C4 and C5 positions of the pyrazole ring are available for substitution. Introducing small, electron-withdrawing or electron-donating groups at these positions could modulate the electronic properties of the pyrazole ring and influence its binding affinity to target proteins.
The following table outlines some potential modifications and their expected impact on the biological activity of this compound.
| Modification | Rationale | Potential Impact on Biological Potency |
| Replacement of the ethoxymethyl oxygen with nitrogen | Introduce hydrogen bond donor capabilities | Altered binding affinity and selectivity |
| Varying the alkyl chain of the ethoxy group | Probe steric limits of the binding pocket | Potential for increased or decreased potency |
| Substitution of the isobutyl group with a cyclopropylmethyl group | Introduce conformational rigidity | May enhance binding affinity and selectivity |
| Introduction of a small halogen at the C4 position | Modulate electronic properties of the pyrazole ring | Can influence binding affinity and metabolic stability |
Comparative Biological Analysis with Related Pyrazole Derivatives and Known Bioactive Scaffolds
To contextualize the potential biological activity of this compound, it is useful to compare its structure to other pyrazole derivatives with known biological activities.
For example, Celecoxib , a well-known anti-inflammatory drug, features a pyrazole core with aryl substituents at the C3 and C5 positions and a sulfonamide group. The specific arrangement of these bulky and polar groups is crucial for its selective inhibition of COX-2. In comparison, this compound has smaller, more flexible alkyl and alkoxy substituents, suggesting it may interact with different biological targets or exhibit a different selectivity profile.
In the realm of oncology, numerous pyrazole-based kinase inhibitors have been developed. nih.gov These compounds often feature more complex aromatic and heterocyclic substituents that engage in specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. The simpler structure of this compound might suggest a different or less potent kinase inhibitory profile, though it could still exhibit activity against certain kinases.
The table below provides a comparative overview of this compound with other representative pyrazole derivatives.
| Compound Name | Key Structural Features | Primary Biological Activity |
| This compound | N1-isobutyl, C3-ethoxymethyl | (Predicted) Anti-inflammatory, Anticancer, Antimicrobial |
| Celecoxib | C3,C5-diaryl, C4-trifluoromethyl, N1-phenylsulfonamide | Selective COX-2 inhibitor (Anti-inflammatory) |
| Rimonabant | C3-carboxamide, C5-aryl, N1-diaryl | CB1 receptor antagonist |
| Sildenafil | Fused pyrazolo-pyrimidinone core | PDE5 inhibitor |
This comparative analysis highlights the versatility of the pyrazole scaffold and underscores how modifications to its substituents can lead to a wide array of biological activities. The specific combination of an ethoxymethyl group at C3 and an isobutyl group at N1 in this compound suggests a unique pharmacological profile that warrants further experimental investigation.
Potential Applications of 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole Non Clinical Focus
Lead Compound Identification in Early-Stage Drug Discovery Pipelines
The pyrazole (B372694) scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its importance in drug discovery. researchgate.net Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. mdpi.com The process of lead compound identification involves screening libraries of chemical entities to find molecules that exhibit a desired biological activity against a specific therapeutic target.
Structure-activity relationship (SAR) studies on various pyrazole series have consistently demonstrated that modifications to the substituents at the N1 and C3 positions can dramatically alter biological efficacy and selectivity. ijrpr.comsmolecule.com For instance, in the development of cannabinoid receptor antagonists, specific substituents on the pyrazole ring were found to be crucial for potent and selective activity. smolecule.com Therefore, 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole would be a valuable molecule to include in screening libraries for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and metabolic diseases. Its unique combination of substituents could lead to novel interactions with biological targets, potentially identifying it as a hit or lead compound for further optimization.
Applications in Agrochemical Research
Pyrazole derivatives have been successfully commercialized as active ingredients in a variety of agrochemical products, including insecticides, fungicides, and herbicides. researchgate.net The versatility of the pyrazole ring allows for the development of compounds with diverse modes of action, targeting various pests and weeds that threaten crop yields.
Development of Novel Insecticidal Agents
A significant class of commercial insecticides, the phenylpyrazoles, demonstrates the potent insecticidal activity of this heterocyclic core. techlinkcenter.org These compounds, such as fipronil (B1672679) and ethiprole, act as non-competitive blockers of GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. techlinkcenter.org The efficacy of these insecticides is highly dependent on the substituents on the pyrazole ring.
For a compound like this compound, its potential as an insecticide would be evaluated based on its ability to interact with insect-specific molecular targets. The isobutyl and ethoxymethyl groups would influence its binding affinity and selectivity. Research on other pyrazole insecticides has shown that even small changes in the alkyl and ether substituents can significantly impact insecticidal potency and spectrum of activity. mdpi.com Therefore, this compound could be a candidate for synthesis and screening in the search for new insecticidal agents with potentially novel modes of action or improved safety profiles.
Table 1: Examples of Pyrazole-Based Insecticides and Their Modes of Action
| Insecticide | Chemical Class | Mode of Action |
| Fipronil | Phenylpyrazole | GABA-gated chloride channel antagonist |
| Ethiprole | Phenylpyrazole | GABA-gated chloride channel antagonist |
| Tolfenpyrad | Pyrazole | Mitochondrial electron transport inhibitor (METI) |
| Tebufenpyrad | Pyrazole | Mitochondrial electron transport inhibitor (METI) |
Design of Fungicidal and Herbicidal Compounds
In the realm of fungicides, pyrazole-carboxamides have emerged as a major class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.com These compounds disrupt the fungal respiratory chain, leading to the inhibition of fungal growth. Commercial fungicides like fluxapyroxad (B1673505) and bixafen (B1247100) contain a pyrazole-carboxamide core, and their high efficacy underscores the importance of this scaffold in fungicide design. mdpi.com The specific substituents on the pyrazole and the carboxamide moiety are critical for potent and broad-spectrum antifungal activity. The ethoxymethyl and isobutyl groups of this compound could be incorporated into larger fungicidal molecules to fine-tune their activity and physical properties.
Pyrazole derivatives have also been developed as effective herbicides with various modes of action. mdpi.com For instance, some pyrazole-containing compounds act as synthetic auxins, disrupting plant growth regulation. eurasianjournals.com Others inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants, leading to bleaching and death of susceptible weeds. wikipedia.org The development of new herbicidal pyrazoles often involves the exploration of novel substitution patterns to enhance efficacy and crop selectivity. mdpi.com The unique structure of this compound makes it a potential building block or lead structure in the design of new herbicidal compounds.
Table 2: Examples of Pyrazole-Based Fungicides and Herbicides
| Compound Class | Agrochemical Type | Mode of Action |
| Pyrazole-carboxamides | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |
| Picolinic acid pyrazoles | Herbicide | Synthetic Auxin |
| Pyrazole aromatic ketones | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor |
| Pyrazosulfuron-ethyl | Herbicide | Acetolactate Synthase (ALS) Inhibitor |
Advanced Materials Science and Functional Materials Development
The unique electronic and structural properties of the pyrazole ring also lend themselves to applications in materials science. Pyrazole derivatives have been investigated for their use in the development of polymers and materials with interesting optical and electronic properties. researchgate.net
Polymer Chemistry and Material Modification
In polymer chemistry, pyrazole-containing monomers can be used to synthesize novel polymers with specific functionalities. The two nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting catalytic or magnetic properties. Additionally, pyrazole derivatives can be incorporated into polymer backbones or as side chains to modify the properties of existing polymers, such as their thermal stability, solubility, and biocompatibility. mdpi.com For instance, pyrazole-crosslinked chitosan (B1678972) derivatives have been synthesized to enhance their anticancer activity. mdpi.com The ethoxymethyl and isobutyl groups of this compound could influence the polymerization process and the final properties of the resulting polymer.
Optoelectronic and Electronic Materials (Theoretical)
The aromatic nature of the pyrazole ring makes it an interesting component for the design of organic materials for optoelectronic applications. Theoretical studies, such as those using density functional theory (DFT), can predict the electronic properties of pyrazole derivatives, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These properties are crucial for determining a material's potential use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net
By modifying the substituents on the pyrazole ring, it is possible to tune the electronic and optical properties of the molecule. mdpi.com The electron-donating or -withdrawing nature of the substituents can alter the HOMO-LUMO gap, which in turn affects the color of light emitted or absorbed by the material. The ethoxymethyl group, with its ether oxygen, and the alkyl isobutyl group in this compound would be expected to influence its electronic structure. Theoretical calculations could provide valuable insights into the potential of this compound and its derivatives as components in organic electronic materials. For example, pyrazolyl-substituted polyconjugated molecules have been studied for their potential in optoelectronic applications, with substituents influencing photoluminescence and ionization potential. researchgate.net Furthermore, electrically conducting polypyrazoles have been synthesized and are being explored for use in photovoltaic cells. techlinkcenter.orggoogle.com
Chemical Probe Development for Biological System Perturbation and Study
Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific proteins or other biomolecules. researchgate.net The development of effective chemical probes requires a deep understanding of structure-activity relationships to ensure high potency and selectivity. Pyrazole derivatives have emerged as valuable scaffolds in the design of such tools, particularly as fluorescent chemosensors and inhibitors for studying enzyme function. rsc.orgnih.gov
The potential of this compound as a chemical probe lies in the adaptability of its core structure. The pyrazole ring itself can serve as a stable platform for building more complex molecules. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the substituents can be modified to optimize binding to a target protein.
The isobutyl group at the N1 position may influence the compound's lipophilicity, which in turn affects its cell permeability and distribution within biological systems. The ethoxymethyl group at the C3 position offers a potential site for further functionalization, allowing for the attachment of reporter groups, such as fluorophores, or reactive groups for covalent labeling of target proteins.
For instance, in the field of perturbation biology, which aims to understand cellular signaling networks through systematic disruption with small molecules, novel inhibitors are constantly sought. nih.govnih.gov Pyrazole-based compounds have been investigated as kinase inhibitors, which are crucial for studying signaling pathways involved in cell growth and differentiation. nih.govresearchgate.net The design of such probes often involves computational modeling to predict binding affinities and selectivities.
Table 1: Potential Roles of Structural Moieties in Chemical Probe Development
| Structural Feature | Potential Role in Chemical Probe Design |
|---|---|
| Pyrazole Core | Stable aromatic scaffold, potential for hydrogen bonding and pi-stacking interactions. |
| Isobutyl Group | Modulates lipophilicity, influences cell membrane permeability and target engagement. |
Coordination Chemistry and Ligand Design for Metal Complexes (e.g., Radiotracers)
The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netacs.org The nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes with diverse geometries and electronic properties. aksaray.edu.tr These properties make pyrazole-based ligands attractive for applications in catalysis, materials science, and the development of metal-based diagnostic agents.
The compound this compound could serve as a monodentate or bidentate ligand, depending on the coordination mode. The substituents on the pyrazole ring can significantly impact the steric and electronic environment around the metal center, thereby influencing the stability and reactivity of the resulting complex. mdpi.com The isobutyl group, for example, could provide steric bulk that might favor specific coordination geometries or prevent the formation of polymeric structures.
An important application of metal complexes is in the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET). PET radiotracers incorporate a positron-emitting radionuclide, such as fluorine-18, into a molecule that targets a specific biological process. Pyrazole derivatives have been identified as promising scaffolds for the development of such radiotracers due to their favorable pharmacokinetic properties and their ability to be readily labeled with fluorine-18. nih.gov The design of these molecules often involves creating a precursor that can be efficiently radiolabeled in the final step of the synthesis. The ethoxymethyl group of this compound could potentially be modified to incorporate a leaving group suitable for nucleophilic fluorination.
Table 2: Potential Coordination Properties of this compound
| Property | Description |
|---|---|
| Coordination Sites | The two nitrogen atoms of the pyrazole ring. |
| Ligand Type | Potentially monodentate or bridging bidentate. |
| Influence of Substituents | The isobutyl and ethoxymethyl groups can modulate the steric and electronic properties of the resulting metal complex. |
Environmental Applications (e.g., Biosensors, Remediation Agents - theoretical)
The versatility of pyrazole chemistry also extends to potential environmental applications. The development of sensitive and selective methods for detecting environmental pollutants is a critical area of research. Pyrazole-based chemosensors have been explored for the detection of various metal ions, which are common environmental contaminants. nih.govsemanticscholar.orgresearchgate.net These sensors often rely on a change in fluorescence or color upon binding to the target analyte. The this compound scaffold could theoretically be incorporated into such a sensor, where the pyrazole ring acts as the recognition element and the substituents are modified to enhance selectivity and signaling.
For example, a pyrazole-based biosensor could be designed by immobilizing a pyrazole-containing molecule onto a transducer, such as an electrode. researchgate.net Upon interaction with a target analyte in an environmental sample, a measurable signal would be produced. The design of such sensors would need to consider factors like the stability of the pyrazole derivative under environmental conditions and its affinity for the target pollutant.
In the area of environmental remediation, there is a growing interest in developing green and sustainable chemical processes. researchgate.netdntb.gov.ua While the direct application of this compound as a remediation agent is speculative, the study of pyrazole derivatives in greener synthesis methodologies highlights the importance of this class of compounds in environmentally conscious chemistry. jetir.org Theoretical studies could explore the potential for pyrazole-containing compounds to act as chelating agents for the removal of heavy metals from contaminated water or soil.
Table 3: Theoretical Environmental Applications of Pyrazole Derivatives
| Application | Theoretical Mechanism |
|---|---|
| Biosensors | The pyrazole core acts as a recognition element for environmental pollutants, with signal transduction leading to a measurable output. |
| Remediation Agents | Pyrazole derivatives could potentially act as chelating agents to bind and remove heavy metal ions from the environment. |
Analytical Method Development for 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole
Chromatographic Techniques for Purity, Identification, and Quantitative Analysis
Chromatographic techniques are fundamental for assessing the purity, confirming the identity, and quantifying 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole in various samples, from synthesis reaction mixtures to final product formulations. The choice of technique depends on the analyte's properties, such as volatility, polarity, and thermal stability, as well as the specific requirements of the analysis, including sensitivity and resolution from potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds, including pyrazole (B372694) derivatives. ijcpa.in For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Method optimization would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common starting point for method development due to its wide applicability. ijcpa.in The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water would be adjusted to achieve an appropriate retention time for the main peak. Gradient elution, where the mobile phase composition is changed during the run, may be necessary to separate impurities with a wide range of polarities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and reproducibility. ijcpa.in UV detection is commonly employed for pyrazole-containing compounds, with the detection wavelength selected based on the UV spectrum of this compound to maximize sensitivity.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm |
Gas Chromatography (GC) Method Optimization
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a viable option for its analysis. Method optimization in GC primarily focuses on the selection of the capillary column and the oven temperature program.
A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be a suitable choice for separating the target compound from potential impurities. The oven temperature program would be optimized to ensure adequate separation of all components within a reasonable analysis time. A typical program would start at a lower temperature to separate volatile impurities, followed by a temperature ramp to elute the main compound and any less volatile impurities. The injector and detector temperatures would be set sufficiently high to ensure complete vaporization of the sample and prevent condensation. A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.
Table 2: Illustrative GC Method Parameters for Purity Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (split mode) |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. ijrpc.com UPLC methods are particularly advantageous for complex samples containing numerous impurities or for high-throughput analysis.
The principles of method development for UPLC are similar to HPLC, but the parameters are adapted for the smaller column dimensions and higher operating pressures. A UPLC C18 column would be a suitable choice. The mobile phase composition would be similar to that used in HPLC, but the flow rate would be adjusted for the smaller column diameter. The gradient profile would be steeper to take advantage of the faster separation capabilities. The shorter analysis times offered by UPLC can significantly increase sample throughput in a quality control environment.
Table 3: Illustrative UPLC Method Parameters for High-Throughput Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 98% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | UV at 230 nm |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a wealth of structural information that is invaluable for definitive identification of compounds and for trace-level analysis.
LC-MS/MS for Trace Analysis and Metabolite Identification (if applicable)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for trace-level analysis and the identification of metabolites. nih.gov For the analysis of this compound, an electrospray ionization (ESI) source would likely be used, operating in positive ion mode to protonate the basic nitrogen atoms of the pyrazole ring.
In the first stage of mass analysis (MS1), the protonated molecule ([M+H]+) of the target compound would be selected. In the collision cell, this precursor ion would be fragmented, and the resulting product ions would be analyzed in the second stage (MS2). The specific fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For quantitative analysis, selected reaction monitoring (SRM) is employed, where specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity. youtube.com This is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices.
GC-MS for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an excellent tool for the profiling of volatile impurities. thermofisher.comijprajournal.com This technique is crucial for identifying impurities that may arise from the synthesis process or from degradation.
Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, which show the fragmentation pattern of the molecules, can be compared to spectral libraries (such as the NIST library) for identification of known impurities. thermofisher.com For unknown impurities, the fragmentation patterns can be interpreted to deduce their structures. The high resolution and accurate mass capabilities of modern GC-MS systems can provide elemental composition information, further aiding in the identification of unknown compounds. thermofisher.com
Development of Spectroscopic Quantification Methods (e.g., UV-Vis, NMR-based quantification)
Spectroscopic methods offer rapid, non-destructive, and sensitive means for the quantification of this compound. The development of such methods relies on the unique interaction of the molecule with electromagnetic radiation.
UV-Vis Spectroscopy
The pyrazole ring system forms the primary chromophore in this compound, responsible for its absorption in the ultraviolet (UV) region. The position and intensity of the UV absorption bands are influenced by the electronic transitions within the heterocyclic ring and can be affected by the nature of the solvent. nih.govresearchgate.net A typical approach to developing a UV-Vis quantification method involves identifying the wavelength of maximum absorbance (λmax) and establishing a calibration curve.
A study on pyrazole azo dyes indicated that the 3-methyl-1H-pyrazole chromophore exhibits absorption maxima around 216-223 nm. nih.gov For this compound, the λmax would be determined by scanning a dilute solution of the purified compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, across the UV range.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Parameter | Value |
| λmax | ~220 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
| Linearity Range | To be determined experimentally |
| Correlation Coefficient (R²) | >0.999 |
A calibration curve would be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. The linearity of the method would be assessed by plotting absorbance versus concentration, and the molar absorptivity (ε) could be calculated from the slope of the curve according to the Beer-Lambert law.
NMR-based Quantification (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of an internal standard of known concentration. For this compound, several protons are sufficiently resolved in the ¹H NMR spectrum to be suitable for quantification.
Based on the known structures of similar pyrazole derivatives, the chemical shifts for the protons of this compound can be predicted. rsc.orgnih.govarkat-usa.org The protons on the pyrazole ring, the ethoxymethyl group, and the isobutyl group would all give rise to distinct signals. For quantification, a signal that is well-separated from other signals in the spectrum and has a clear baseline would be chosen. The protons of the methylene (B1212753) group in the ethoxymethyl substituent or the protons on the pyrazole ring are potential candidates.
An internal standard, such as maleic acid or dimethyl sulfone, would be added in a precise amount to the sample. The concentration of this compound can then be calculated using the following equation:
C_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / V)
Where:
C is the concentration
I is the integral value of the signal
N is the number of protons giving rise to the signal
MW is the molecular weight
m is the mass
V is the volume
Table 2: Predicted ¹H NMR Chemical Shifts and Potential Signals for Quantification of this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Potential for Quantification |
| Pyrazole H-4 | 7.0 - 7.5 | d | High |
| Pyrazole H-5 | 6.0 - 6.5 | d | High |
| -O-CH₂-CH₃ | 3.4 - 3.6 | q | Moderate (potential overlap) |
| -CH₂-O- | 4.4 - 4.6 | s | High |
| N-CH₂-CH(CH₃)₂ | 3.8 - 4.0 | d | High |
| -CH(CH₃)₂ | 1.8 - 2.1 | m | Low (complex multiplet) |
| -CH(CH₃)₂ | 0.8 - 1.0 | d | Moderate |
| -O-CH₂-CH₃ | 1.1 - 1.3 | t | Moderate |
Establishment of Robust Protocols for Isolation and Purification
The isolation and purification of this compound from a reaction mixture are critical steps to ensure the high purity of the final compound. Common techniques for the purification of substituted pyrazoles include crystallization and column chromatography. nih.govnih.govacs.org
Crystallization
For pyrazole derivatives that are solid at room temperature, crystallization is an effective purification method. A general approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals. A patent for purifying pyrazoles suggests their conversion into acid addition salts, which can then be crystallized from an organic solvent. google.com This method can be particularly useful for removing non-basic impurities.
Table 3: General Protocol for Purification by Crystallization of the Hydrochloride Salt
| Step | Procedure |
| 1 | Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol). |
| 2 | Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to form the hydrochloride salt. |
| 3 | Cool the solution slowly to induce crystallization. |
| 4 | Collect the crystals by filtration and wash with a small amount of cold solvent. |
| 5 | Dry the crystals under vacuum. |
| 6 | (Optional) Neutralize the salt with a base to regenerate the free pyrazole derivative. |
Column Chromatography
For liquid compounds or for the separation of closely related impurities, column chromatography is the method of choice. nih.govacs.orgamazonaws.com The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.
A typical procedure would involve dissolving the crude product in a minimal amount of the mobile phase and loading it onto a silica gel column. The mobile phase is then passed through the column, and fractions are collected. The composition of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), can be optimized to achieve the desired separation.
Table 4: General Protocol for Purification by Column Chromatography
| Parameter | Details |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) |
| Sample Preparation | Crude product dissolved in a small volume of the initial mobile phase |
| Elution | Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |
| Product Recovery | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure. |
Future Research Directions and Challenges for 3 Ethoxymethyl 1 Isobutyl 1h Pyrazole
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step processes that may use hazardous reagents and generate significant waste. researchgate.net A primary future objective is the development of green and efficient synthetic pathways for 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole.
Key research areas include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. mdpi.comrsc.org Developing an MCR for this compound would streamline its synthesis, reducing steps, solvent use, and purification needs.
Green Catalysis: Research should focus on replacing traditional acid or base catalysts with environmentally benign alternatives. This includes heterogeneous catalysts like nano-ZnO or reusable resins such as Amberlyst-70, which simplify product isolation and minimize waste. mdpi.com
Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes offers significant advantages for scalability, safety, and reaction efficiency. nih.gov A continuous flow synthesis for this compound would be a major step towards industrial viability.
| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |
| Multicomponent Reactions | High atom economy, reduced steps, simplified purification | One-pot synthesis approaches mdpi.com |
| Green Catalysis | Reduced toxicity, catalyst reusability, milder conditions | Nano-ZnO, Amberlyst-70 mdpi.com |
| Flow Chemistry | Improved scalability, enhanced safety, precise reaction control | Continuous flow reactors nih.gov |
| Solvent-Free Reactions | Minimized solvent waste, reduced environmental impact | Grinding techniques researchgate.net |
Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level
While the broader pyrazole class is known for diverse pharmacological activities, the specific biological targets of this compound are unknown. nih.govjetir.org A crucial area of future research is to elucidate its mechanism of action at a molecular level.
This will require:
Target Identification: High-throughput screening against panels of enzymes, receptors, and cell lines to identify potential biological targets.
Molecular Modeling and Docking: Computational studies can predict how the compound binds to specific proteins, such as enzymes or receptors. frontiersin.org These studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ethoxymethyl and isobutyl groups and the amino acid residues in a protein's active site.
Biophysical Techniques: Methods like X-ray crystallography or NMR spectroscopy can provide direct evidence of the binding mode and conformational changes in both the compound and its biological target upon interaction.
Understanding these molecular interactions is fundamental for explaining any observed biological activity and for the rational design of more potent and selective analogues.
Rational Design and Synthesis of Advanced this compound Analogues with Tuned Properties
Once a biological target and a structure-activity relationship (SAR) are established, the next step is the rational design of advanced analogues with improved properties. frontiersin.orgresearchgate.net Research in this area will focus on systematically modifying the structure of this compound to enhance its efficacy, selectivity, and pharmacokinetic profile.
Potential modifications for investigation include:
Modification of the N-1 Substituent: Replacing the isobutyl group with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the binding pocket.
Alteration of the C-3 Substituent: Modifying the ethoxymethyl group to other alkoxyalkyl chains or introducing different functional groups to optimize binding interactions.
Substitution on the Pyrazole Ring: Introducing substituents at the C-4 and C-5 positions of the pyrazole core to modulate the electronic properties and orientation of the molecule. For instance, incorporating trifluoromethyl groups is a common strategy to enhance metabolic stability and binding affinity. mdpi.com
| Analogue Type | Potential Property Modification | Rationale |
| Varying N-1 alkyl chain length | Tune hydrophobicity and steric fit | Optimize interaction with hydrophobic pockets in target proteins. |
| Introducing aryl groups at N-1 | Introduce π-stacking interactions | Enhance binding affinity through additional electronic interactions. |
| Bioisosteric replacement of ethoxymethyl group | Improve metabolic stability or solubility | Replace labile groups with more robust ones while maintaining activity. |
| Halogenation at C-4 position | Modulate electronic properties and binding | Halogen bonding can provide additional specific interactions with a target. |
Exploration of Novel and Niche Application Domains
The applications of pyrazole derivatives extend beyond medicine into agrochemicals and materials science. jetir.orgresearchgate.net A forward-looking research strategy should explore the potential of this compound in these less-conventional domains.
Promising areas for exploration include:
Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. jetir.org The compound could be screened for activity against various agricultural pests, weeds, and fungi.
Materials Science: Pyrazole derivatives can be used to create fluorescent dyes and coordination polymers. jetir.org Research could investigate the photophysical properties of this compound and its metal complexes for potential use as sensors or in optical devices. mdpi.com
Corrosion Inhibition: Certain nitrogen-containing heterocyclic compounds are effective corrosion inhibitors. The potential of this compound to protect metal surfaces could be a valuable industrial application.
Addressing Challenges in Scale-Up and Industrial Synthesis
Moving a compound from laboratory-scale synthesis to industrial production presents significant challenges. For this compound, key hurdles will likely include cost, safety, and purity.
Future research must address:
Cost-Effectiveness: Sourcing inexpensive and readily available starting materials is crucial for economic viability. nih.gov
Regioselectivity: Classical pyrazole syntheses can often produce a mixture of isomers (regioisomers), which are difficult and costly to separate. mdpi.comnih.gov Developing highly regioselective synthetic routes is a critical challenge to ensure the production of the correct isomer in high purity.
Process Optimization and Safety: Optimizing reaction conditions (temperature, pressure, catalyst loading) for large-scale reactors is essential. A transition to continuous flow manufacturing could mitigate many of the safety and scalability issues associated with large-batch chemical production. nih.gov
Development of Advanced Analytical Techniques for Complex Matrix Characterization
The ability to accurately detect and quantify this compound in various environments is essential for its development. While standard techniques like NMR and mass spectrometry are sufficient for characterizing the pure compound, new methods are needed for more complex scenarios. nih.gov
Future work should focus on:
Trace Analysis: Developing highly sensitive methods, such as high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS), for detecting minute quantities of the compound and its metabolites in biological samples (e.g., blood, urine) or environmental samples (e.g., water, soil). mdpi.com
Enantioselective Analysis: If chiral versions of the compound are synthesized, methods for separating and quantifying the individual enantiomers will be necessary, as they often have different biological activities.
In-situ Monitoring: Creating sensor-based technologies, potentially leveraging the fluorescent properties of new pyrazole analogues, for real-time monitoring of the compound in industrial processes or biological systems.
Q & A
Q. What are the optimal synthetic routes for 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?
A common approach involves multi-step synthesis starting with alkylation of pyrazole precursors. For example, cyclization with hydrazine hydrate under reflux in ethanol, followed by ethoxymethylation using 1-chloro-2-ethoxyethane and a base like K₂CO₃ in N,N-dimethylacetamide at 80°C. Yield optimization can be achieved by controlling stoichiometry, reaction time, and temperature. Purification via silica gel chromatography is recommended to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C-NMR : Essential for confirming substitution patterns and verifying the ethoxymethyl and isobutyl groups. For instance, the ethoxy group’s methylene protons appear as a quartet (~δ 3.5–4.0 ppm), while isobutyl protons show distinct splitting patterns .
- LC-MS : Validates molecular weight and purity, particularly for detecting byproducts like unreacted intermediates or oxidation derivatives .
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .
Q. How can researchers mitigate side reactions during pyrazole functionalization?
Side reactions like over-alkylation or oxidation can be minimized by:
- Using protecting groups for reactive sites (e.g., tert-butyloxycarbonyl for NH groups).
- Employing mild oxidizing agents (e.g., H₂O₂ instead of KMnO₄) to preserve the pyrazole core .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets provides accurate geometry optimization and frontier molecular orbital analysis. This predicts electrophilic/nucleophilic sites, aiding in rational design of derivatives for targeted bioactivity .
Q. How do structural modifications (e.g., substituent changes) impact the biological activity of pyrazole derivatives?
- Pharmacological studies : Substituting the ethoxymethyl group with bulkier moieties (e.g., benzyl) can enhance binding to hydrophobic enzyme pockets. For example, pyrazole derivatives with sulfonyl groups exhibit improved anti-inflammatory activity due to increased hydrogen bonding .
- Structure-activity relationship (SAR) : Bioassays in hepatocytes or tumor cell lines (e.g., MTT assays) quantify activity shifts, linking substituent effects to mechanisms like kinase inhibition .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug design : Masking polar groups (e.g., esterification of carboxylic acids) to enhance membrane permeability .
- Metabolite profiling : LC-MS/MS identifies degradation products, guiding structural tweaks to improve stability .
Methodological Challenges
Q. What strategies are recommended for resolving ambiguous NMR signals in substituted pyrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
